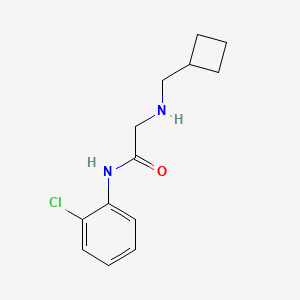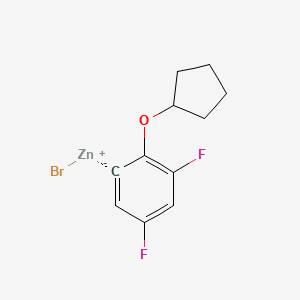
2-Cyclopentyloxy-3,5-difluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 2-CYCLOPENTYLOXY-3,5-DIFLUOROBENZENE with a zinc bromide source in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolution of 2-CYCLOPENTYLOXY-3,5-DIFLUOROBENZENE in THF.
- Addition of zinc bromide to the solution.
- Stirring the reaction mixture at a controlled temperature until the reaction is complete.
- Purification of the product by filtration and concentration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Coupling reactions: Participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Oxidation and reduction: Can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and carbonyl compounds.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: THF, diethyl ether, and other aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Common products include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.
科学研究应用
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE involves its role as a nucleophile in chemical reactions. The compound donates electrons to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLMAGNESIUM BROMIDE: Another organometallic compound with similar reactivity but different metal center.
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLLITHIUM: A lithium-based reagent with higher reactivity but less stability.
3,5-DIFLUOROPHENYLZINC BROMIDE: Lacks the cyclopentyloxy group, resulting in different reactivity and applications.
Uniqueness
2-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE is unique due to the presence of both the cyclopentyloxy and difluorophenyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules.
属性
分子式 |
C11H11BrF2OZn |
|---|---|
分子量 |
342.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-cyclopentyloxy-2,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C11H11F2O.BrH.Zn/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9;;/h5,7,9H,1-4H2;1H;/q-1;;+2/p-1 |
InChI 键 |
XRLPDYXADFZONU-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(C1)OC2=C(C=C(C=[C-]2)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


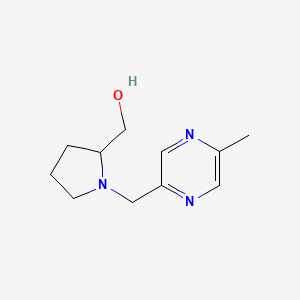


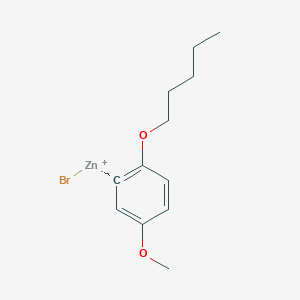


![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
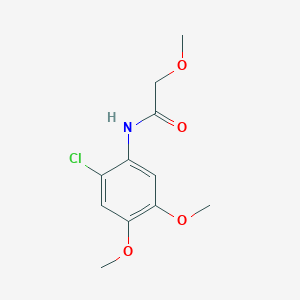

![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
